

Repandiol: A Technical Guide to its Discovery, Origin, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Repandiol, a novel diepoxide compound, was first isolated from the edible mushroom Hydnum repandum and its variety album.[1][2] Its chemical structure has been elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2] This compound has garnered significant interest within the scientific community due to its potent cytotoxic activities against various tumor cell lines.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and biological activities of Repandiol, with a focus on presenting available data in a structured format for researchers and drug development professionals. While the primary literature detailing the initial isolation and characterization is not readily available in full-text, this guide synthesizes the existing knowledge to provide a valuable resource.

Discovery and Origin

Repandiol was first reported in 1992 by Takahashi et al. as a new natural product isolated from the fruiting bodies of the hedgehog mushroom, Hydnum repandum, and Hydnum repandum var. album.[1][2] These mushrooms are found in various parts of the world and have been used in traditional medicine.

Chemical Structure and Properties



The chemical structure of **Repandiol** was determined through spectroscopic analysis and confirmed by synthesis.[1][2]

Systematic Name: (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

Structure:

Caption: Chemical Structure of Repandiol.

Biological Activity: Cytotoxicity

Repandiol has demonstrated significant cytotoxic activity against a variety of tumor cell lines. [1][2][3] One study highlighted its potent effect on colon adenocarcinoma cells.

Quantitative Data on Cytotoxicity

Cell Line	IC ₅₀ (μg/mL)
Colon Adenocarcinoma	0.30

Note: The specific colon adenocarcinoma cell line and the detailed experimental protocol for this IC_{50} value were not available in the reviewed literature.

Experimental Protocols (Generalized)

Due to the unavailability of the full-text of the primary discovery paper, detailed, specific experimental protocols for the isolation, purification, and cytotoxicity assays of **Repandiol** cannot be provided. However, this section outlines generalized methodologies commonly used for such studies.

Isolation and Purification of Natural Products from Fungi



The general workflow for isolating a compound like **Repandiol** from a mushroom would typically involve the following steps:

Caption: Generalized workflow for isolating **Repandiol**.

Structure Elucidation

The elucidation of a novel chemical structure like **Repandiol** typically involves a combination of spectroscopic techniques:

Caption: General process for structure elucidation.

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general steps are as follows:

Caption: Workflow of a typical MTT cytotoxicity assay.

Potential Signaling Pathways

The precise signaling pathways affected by **Repandiol** have not been elucidated in the available literature. However, diepoxide compounds are known to be reactive molecules that can interact with various cellular components. Fungal secondary metabolites, in general, can influence several key signaling pathways in mammalian cells, including those involved in apoptosis, cell cycle regulation, and stress responses.

Given **Repandiol**'s cytotoxic nature, it is plausible that it may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. It could also potentially interfere with cell cycle progression, leading to cell death.

Caption: Plausible signaling pathways affected by **Repandiol**.

Future Directions

The potent cytotoxic activity of **Repandiol** warrants further investigation. Key areas for future research include:



- Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways affected by **Repandiol**.
- In Vivo Studies: Evaluation of the anti-tumor efficacy of Repandiol in animal models is a crucial next step.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Repandiol analogs could lead to the development of even more potent and selective anticancer agents.
- Toxicology Studies: A thorough assessment of the toxicity profile of Repandiol is essential
 for any potential therapeutic development.

Conclusion

Repandiol, a diepoxide isolated from Hydnum repandum, represents a promising natural product with significant cytotoxic properties. While detailed experimental protocols from its initial discovery are not fully accessible, this guide provides a consolidated overview of the existing knowledge. The structured presentation of data and generalized experimental workflows aims to facilitate further research and development of this intriguing compound for potential therapeutic applications in oncology. The potent activity of **Repandiol** underscores the importance of exploring the vast chemical diversity of fungi for novel drug discovery.

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